1,1,1,3,3,3-Hexafluoro-2-(3-methylpyridin-2-yl)propan-2-ol
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Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(3-methylpyridin-2-yl)propan-2-ol is a fluorinated organic compound known for its high polarity and ionizing power. It is often used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(3-methylpyridin-2-yl)propan-2-ol typically involves the reaction of hexafluoroacetone with 3-methylpyridine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(3-methylpyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(3-methylpyridin-2-yl)propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(3-methylpyridin-2-yl)propan-2-ol involves its high polarity and ability to stabilize transition states in chemical reactions. Its molecular targets include various enzymes and receptors, where it can modulate their activity by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its high polarity and use in similar applications.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with comparable properties.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(3-methylpyridin-2-yl)propan-2-ol is unique due to the presence of the 3-methylpyridin-2-yl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H7F6NO |
---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(3-methylpyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C9H7F6NO/c1-5-3-2-4-16-6(5)7(17,8(10,11)12)9(13,14)15/h2-4,17H,1H3 |
InChI Key |
KSQAGKCMZYIQPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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